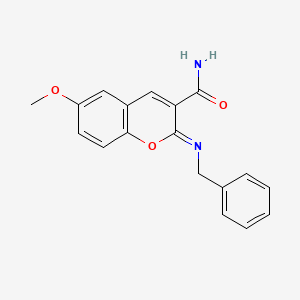

2-(benzylimino)-6-methoxy-2H-chromene-3-carboxamide

Description

2-(Benzylimino)-6-methoxy-2H-chromene-3-carboxamide is a chromene-based heterocyclic compound featuring a benzylimino group at position 2, a methoxy substituent at position 6, and a carboxamide moiety at position 2. Chromene derivatives are widely studied for their diverse biological activities, including kinase inhibition and antimicrobial properties . This compound is synthesized via condensation reactions involving cyanoacetamide and substituted salicylaldehydes under basic conditions, as exemplified in the preparation of analogous 2-imino-2H-chromene-3-carboxamides .

Properties

IUPAC Name |

2-benzylimino-6-methoxychromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-22-14-7-8-16-13(9-14)10-15(17(19)21)18(23-16)20-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H2,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPBMMCDVNPKCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=NCC3=CC=CC=C3)C(=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylimino)-6-methoxy-2H-chromene-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of 6-methoxy-2H-chromene-3-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with benzylamine to form the desired carboxamide. The final step involves the formation of the imine by reacting the carboxamide with benzaldehyde under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, the reaction conditions may be fine-tuned to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(benzylimino)-6-methoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The imine group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

Oxidation: Formation of 2-(benzylimino)-6-hydroxy-2H-chromene-3-carboxamide.

Reduction: Formation of 2-(benzylamino)-6-methoxy-2H-chromene-3-carboxamide.

Substitution: Formation of various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "2-(benzylimino)-6-methoxy-2H-chromene-3-carboxamide":

General Information

Coumarin Derivatives and their Applications

- Coumarin derivatives, which share a structural similarity with the query compound, have a wide range of biological activities . Coumarin is a "privileged scaffold" in medicinal chemistry .

- Coumarins and their derivatives have uses as anticoagulants, choleretics, and antibiotics .

- They show promise as inhibitors of certain enzymes, such as bAChE (butyrylcholinesterase) and AChE (acetylcholinesterase) . Some coumarin derivatives have high selectivity in inhibiting these enzymes .

- Some coumarin derivatives have shown potential as anticancer agents .

Specific Examples & Research Findings

- Anti-inflammatory Applications:

- A compound with a similar structure, 2-(phenylimino)-3-phenyl-1,3-perhydro-thiazine, has shown potential in treating inflammatory diseases and diseases caused by IL-1 in mammals . These diseases include endotoxemia, early stage childbirth, rheumatoid arthritis, lung hypersensitivity disease, and immunity colitis .

- Anticancer Activity:

- Paracyclophanyl-dihydronaphtho[2,3-d]thiazoles, which are structurally related, have demonstrated anticancer activity against various cancer cell lines . Some compounds in this class can cause complete cell death in melanoma, colon cancer, and CNS cancer cell lines .

- Benzylidene coumarin derivatives have been tested as antineoplastic agents against PC-3 prostate cancer cells and MDA-MB-231 breast cancer cells . One compound exhibited potent inhibitory activity on EFGR and PI3Kβ, suggesting a dual EGFR and PI3Kβ inhibiting activity . It also decreased AKT and m-TOR expression in PC-3 cells, indicating it targets these cells via the EGFR/PI3K/Akt/m-TOR signaling pathway .

- Multitargeting Agents:

Table of Coumarin Derivatives and their Activities

Limitations

Mechanism of Action

The mechanism of action of 2-(benzylimino)-6-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing vs. donating groups : The methoxy group in the target compound enhances solubility and electronic stability compared to bromo-substituted analogues (e.g., ), which may improve bioavailability .

Spectroscopic and Physicochemical Properties

Table 2: NMR and Mass Spectral Data Comparison

Key Findings :

- The benzylimino group in the target compound produces a characteristic singlet at δ 8.2 ppm in ¹H-NMR, absent in oxo- or thiocarboxamide analogues .

- Methoxy substituents consistently appear as singlets near δ 3.8 ppm across derivatives .

Biological Activity

The compound 2-(benzylimino)-6-methoxy-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that combines a chromene core with an imine and methoxy group. This configuration contributes to its biological activity, influencing interactions with various molecular targets.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Chromene Core | Heterocyclic structure with potential bioactivity |

| Benzylimino Group | Enhances interaction with biological targets |

| Methoxy Group | Modifies solubility and reactivity |

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor or receptor modulator . It may inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by altering signal transduction pathways.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, derivatives of similar chromene compounds have shown significant antiproliferative effects against the MCF-7 breast cancer cell line, with IC50 values reported as low as 1.2 µM .

Antioxidant Properties

The antioxidant activity of this compound is also notable. Compounds within this class have been shown to scavenge free radicals effectively, thus protecting cells from oxidative damage. This property is particularly relevant in the context of cancer prevention and treatment .

Antimicrobial Activity

In addition to anticancer and antioxidant effects, this compound has demonstrated antimicrobial activity against various bacterial strains. For example, related chromene derivatives have been effective against Gram-positive bacteria such as Enterococcus faecalis, showcasing a minimum inhibitory concentration (MIC) of 8 μM .

Study 1: Antiproliferative Effects

A study focusing on the synthesis and biological evaluation of methoxy-substituted chromenes found that compounds similar to this compound exhibited pronounced antiproliferative effects against several cancer cell lines. The most potent derivatives were those with hydroxyl and methoxy groups at specific positions on the phenyl ring .

Study 2: Enzyme Inhibition

Molecular docking studies have provided insights into the interactions between this compound and target enzymes such as acetylcholinesterase (AChE). These studies revealed that specific substitutions on the chromene core enhance AChE inhibition, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Study 3: Structure-Activity Relationship (SAR)

Research has emphasized the importance of structural modifications in enhancing biological activity. The presence of electron-donating groups like methoxy has been shown to significantly improve both antioxidant and antiproliferative activities in related compounds, indicating a clear structure-activity relationship .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.